6-Chloronicotinoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

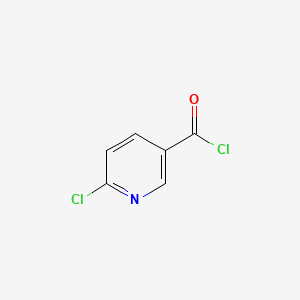

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEBIWNKYZUWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974277 | |

| Record name | 6-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58757-38-3, 66608-11-5 | |

| Record name | 6-Chloronicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58757-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-chloromethyl-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058757383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonyl chloride, 6-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloronicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 6-Chloronicotinoyl Chloride: Synthesis, Applications, and Handling

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document delves into the practical synthesis, mechanistic underpinnings of its reactivity, and its significant role as a versatile building block in the development of novel pharmaceuticals and other advanced materials.

Introduction: The Strategic Importance of this compound

This compound, also known as 6-chloropyridine-3-carbonyl chloride, is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis. Its utility stems from the presence of two key reactive sites: the acyl chloride group, which readily participates in acylation reactions, and the chloro-substituted pyridine ring, which can be a site for nucleophilic substitution or a modulator of the molecule's electronic properties. This dual reactivity makes it an invaluable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide will provide an in-depth exploration of its chemical properties, synthesis, applications, and the necessary protocols for its safe handling and use.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical properties of this compound are summarized below. It is noteworthy that two CAS numbers are frequently associated with this compound.

| Property | Value | Source(s) |

| CAS Number | 58757-38-3, 66608-11-5 | [1][3] |

| IUPAC Name | 6-chloropyridine-3-carbonyl chloride | [2][3] |

| Synonyms | 6-Chloro-3-pyridinecarbonyl chloride | [4] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 45-53 °C | [1][5] |

| Boiling Point | 84-85 °C at 3 mmHg | [5] |

| Purity | ≥ 97% | |

| InChI Key | FMEBIWNKYZUWFV-UHFFFAOYSA-N | [2] |

| SMILES | ClC(=O)c1ccc(Cl)nc1 |

Synthesis of this compound: A Mechanistic Approach

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, enabling subsequent reactions with a wide range of nucleophiles. The synthesis of this compound is typically achieved by treating its parent carboxylic acid, 6-chloronicotinic acid, with a chlorinating agent.

Synthesis Protocol

A common and effective method for the preparation of this compound involves the use of thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6][7] The following protocol is adapted from established procedures.

Materials:

-

6-Chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅)

-

Anhydrous toluene (for workup)

Procedure using Phosphorus Reagents: [6]

-

In a reaction vessel equipped with a stirrer and a reflux condenser, intimately mix 100 g of 6-chloronicotinic acid with 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride.

-

Slowly heat the reaction mixture in an oil bath to 80 °C over 25 minutes with continuous stirring.

-

Increase the bath temperature to 125 °C and allow the solution to reflux for 1 hour.

-

After the reflux period, concentrate the reaction mixture under reduced pressure to remove excess reagents.

-

Add anhydrous toluene to the residue and concentrate again under reduced pressure. This step is crucial for the azeotropic removal of any remaining phosphorus-based impurities.

-

The final product, this compound, is obtained as a colorless to off-white solid.

Procedure using Thionyl Chloride: [7]

-

To 250 g of 6-chloro-nicotinic acid, add 850 ml of thionyl chloride (SOCl₂).

-

The reaction is carried out under conditions similar to those described for the phosphorus reagents, typically involving heating to reflux.

-

Upon completion of the reaction, the excess thionyl chloride is removed under reduced pressure.

-

The resulting this compound is obtained with a melting point of 49°-51° C.[7]

Reaction Mechanism and Rationale

The conversion of the carboxylic acid to the acyl chloride proceeds through the formation of a highly reactive intermediate. The choice of chlorinating agent influences the specific pathway, but the underlying principle is the activation of the carboxylic acid's hydroxyl group into a better leaving group.

Caption: General mechanism for the synthesis of this compound.

Applications in Drug Discovery and Beyond

The high reactivity of this compound makes it a valuable building block in the synthesis of a diverse range of biologically active molecules.[1]

Pharmaceutical Synthesis

-

Anti-inflammatory and Anti-cancer Agents: This compound is a key intermediate in the development of various pharmaceuticals, particularly those targeting inflammatory pathways and cancer progression.[1][2] Its structure allows for efficient coupling reactions to create more complex and efficacious drug candidates.[1]

-

Radioligand Synthesis: this compound has been utilized in the synthesis of radiolabeled compounds such as [³H]imidacloprid and [³H]acetamiprid, which are crucial tools for studying nicotinic acetylcholine receptors.[8]

-

Receptor Antagonists: It serves as a precursor for synthesizing compounds like 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine, which acts as an irreversible antagonist of A1 adenosine receptors.[8]

Agrochemicals

The chloronicotinyl scaffold is a core component of many modern insecticides. This compound is used in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides, which contributes to improved crop yields and protection.[1][2]

Materials Science

Beyond life sciences, this compound finds applications in materials science for the development of advanced polymers and coatings, imparting properties such as enhanced durability and environmental resistance.[2] It has been used in the preparation of thermally stable, low dielectric constant polyimides.[8]

Caption: Essential safety measures for handling this compound.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]The storage area should be designated for corrosive materials. [4]Due to its moisture sensitivity, storage under an inert atmosphere is recommended. [4]

Analytical Methods for Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques. While specific methods for this compound are not detailed in the provided results, general analytical approaches for similar compounds include:

-

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) for separation and identification based on mass-to-charge ratio and retention time.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl (C=O) of the acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established role in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its reactivity, when harnessed with appropriate synthetic strategies and stringent safety protocols, provides a versatile platform for the development of novel molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, offering a solid foundation for its effective and safe utilization in a research and development setting.

References

- ChemBK. This compound. [Link]

- PrepChem.com. Synthesis of this compound. [Link]

- PubChem. This compound | C6H3Cl2NO | CID 2782165. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.it [fishersci.it]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound 97 66608-11-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Application of 6-Chloronicotinoyl Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Chloronicotinoyl chloride is a pivotal bifunctional reagent extensively utilized in the synthesis of agrochemicals and pharmaceuticals. Its unique molecular architecture, featuring a chlorinated pyridine ring coupled with a highly reactive acyl chloride, imparts distinct chemical properties that are fundamental to its utility. This guide provides an in-depth analysis of the molecule's structural features, validated by a comprehensive review of spectroscopic data. We will explore the causal relationships between its structure and reactivity, detail robust protocols for its synthesis and characterization, and contextualize its application through a case study in neonicotinoid synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this critical synthetic intermediate.

Introduction: Chemical Identity and Significance

This compound, also known by its IUPAC name 6-chloropyridine-3-carbonyl chloride, is a crystalline solid at room temperature.[1][2] It serves as a cornerstone building block in organic synthesis, primarily due to the orthogonal reactivity of its two key functional components: the pyridine ring and the acyl chloride group.

-

Chemical Identity:

The significance of this molecule lies in its role as a precursor to a wide range of complex chemical entities. The chlorinated pyridine core is a common pharmacophore in medicinal chemistry, while the acyl chloride provides a reactive handle for forming amide, ester, and ketone linkages.[4] This dual functionality allows for the efficient construction of molecules with desired biological activities, most notably in the development of neonicotinoid insecticides like Imidacloprid and Acetamiprid.

Molecular Structure and Conformation

The reactivity and utility of this compound are direct consequences of its electronic and steric properties. The molecule consists of a pyridine ring substituted at the 3-position with an acyl chloride group and at the 6-position with a chlorine atom.

2.1 Core Pyridine Scaffold and Substituent Effects The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further amplified by the two electron-withdrawing substituents:

-

6-Chloro Group: The chlorine atom at the 6-position withdraws electron density through induction, making the ring more electrophilic.

-

3-Acyl Chloride Group: This is a powerful electron-withdrawing group, significantly influencing the electron distribution across the ring and enhancing the reactivity of the carbonyl carbon.

This electronic landscape dictates the regioselectivity of further reactions on the pyridine ring and modulates the reactivity of the acyl chloride.

2.2 The Acyl Chloride Functional Group: Geometry and Reactivity The acyl chloride group (-COCl) is the primary site of reactivity for nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic, a result of the inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions.[4]

Caption: Molecular structure of this compound.

Spectroscopic Characterization: A Validating Framework

Confirming the identity and purity of this compound post-synthesis is paramount. A multi-technique spectroscopic approach provides a self-validating system.

3.1 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the key functional groups. The spectrum is dominated by a very strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch.

-

C=O Stretch (Acyl Chloride): A strong, sharp peak typically appears in the range of 1750-1790 cm⁻¹ . This high frequency (compared to a ketone or carboxylic acid) is due to the strong inductive effect of the chlorine atom.

-

C-Cl Stretch: A weaker absorption is expected in the fingerprint region, typically between 580-780 cm⁻¹ .[5]

-

Aromatic C=C and C=N Stretches: Multiple bands of medium intensity are observed in the 1400-1600 cm⁻¹ region, confirming the presence of the pyridine ring.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

-

¹H NMR: The aromatic region of the proton NMR spectrum will show three distinct signals corresponding to the three protons on the pyridine ring. The exact chemical shifts are influenced by the electron-withdrawing nature of the substituents.

-

¹³C NMR: The carbon spectrum will show six signals: five for the aromatic carbons of the pyridine ring and one for the highly deshielded carbonyl carbon of the acyl chloride, which typically appears far downfield (>160 ppm).

3.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[6]

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 176.00 g/mol .[3] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation: A prominent fragment is often observed corresponding to the loss of the chlorine radical from the acyl chloride group, resulting in the formation of the 6-chloronicotinoyl cation.[3]

| Spectroscopic Data Summary for this compound | |

| Technique | Characteristic Feature |

| IR Spectroscopy | Strong C=O stretch at ~1750-1790 cm⁻¹ |

| C-Cl stretch at ~580-780 cm⁻¹[5] | |

| ¹H NMR Spectroscopy | Three distinct signals in the aromatic region |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal >160 ppm |

| Mass Spectrometry | Molecular Ion with characteristic Cl isotope pattern |

Synthesis and Mechanistic Considerations

The most common and industrially viable method for preparing this compound is the chlorination of its corresponding carboxylic acid, 6-chloronicotinic acid.[7][8]

4.1 Standard Protocol: Synthesis from 6-Chloronicotinic Acid This protocol is adapted from established literature procedures.[9]

Materials:

-

6-Chloronicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0-5.0 eq)

-

Anhydrous Toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser (connected to a gas scrubber), suspend 6-chloronicotinic acid in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops).

-

Causality Insight: DMF acts as a nucleophilic catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent than thionyl chloride itself. This accelerates the reaction.

-

-

Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will produce HCl and SO₂ gas.

-

Heating: Heat the reaction mixture to reflux (typically around 80-110 °C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexanes to yield this compound as a crystalline solid.[9]

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The primary utility of this compound is as a potent acylating agent.[4] The high electrophilicity of the carbonyl carbon allows it to react readily with a variety of nucleophiles.

5.1 Application in Neonicotinoid Synthesis: A Case Study A prominent application is in the synthesis of neonicotinoid insecticides.[10][11] For example, a key step in the synthesis of many analogues involves the acylation of an amine.

Reaction Principle: The nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is a classic nucleophilic acyl substitution reaction. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][12]

Caption: Acylation of an amine using this compound.

This reaction is highly efficient and forms the basis for creating a diverse library of compounds for screening in drug and agrochemical development.

Handling and Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[3]

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[1]

-

Reaction with Water: It reacts violently with water and other protic solvents to produce 6-chloronicotinic acid and corrosive HCl gas.

Conclusion

This compound is a fundamentally important reagent whose molecular structure is intrinsically linked to its high reactivity and synthetic versatility. The electron-deficient pyridine ring combined with a highly electrophilic acyl chloride group makes it an ideal precursor for complex molecular targets in the pharmaceutical and agrochemical industries. A thorough understanding of its structure, validated through robust spectroscopic methods, and mastery of its synthesis and handling are essential for any scientist working in these fields.

References

- PrepChem.com. Synthesis of this compound.

- ChemBK. This compound.

- ResearchGate. SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES.

- PubChem. This compound.

- OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine.

- ACS Publications. Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters.

- ResearchGate. The reaction of acid chloride and chloroformate with pyridine.

- PubMed Central (PMC). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.

- Journal of the Chilean Chemical Society. SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES.

- Doc Brown's Chemistry. Infrared spectrum of 1-chloropropane.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgosolver.com [orgosolver.com]

- 5. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchtrends.net [researchtrends.net]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Chloropyridine-3-Carbonyl Chloride: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 6-chloropyridine-3-carbonyl chloride, a pivotal reagent in modern synthetic chemistry. This document moves beyond a simple recitation of facts to offer a detailed exploration of its synthesis, chemical properties, and critical applications in the pharmaceutical and agrochemical industries. The protocols and mechanistic insights described herein are grounded in established chemical principles to ensure technical accuracy and practical utility for professionals in the field.

Chemical Identity and Nomenclature

The compound commonly known as 6-chloronicotinoyl chloride is systematically named 6-chloropyridine-3-carbonyl chloride according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name is derived by identifying the parent heterocycle as pyridine, with a chlorine substituent at the 6-position and a carbonyl chloride group at the 3-position.

Synonyms:

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 58757-38-3, 66608-11-5 | [1] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | 84-85 °C at 3 mmHg | [5] |

| Flash Point | 110 °C | [5] |

Synthesis of 6-Chloropyridine-3-Carbonyl Chloride

The most prevalent and efficient method for the synthesis of 6-chloropyridine-3-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 6-chloronicotinic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most common.

Reaction Mechanism: Chlorination with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride via thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a highly reactive chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion, resulting in the desired acyl chloride and the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.[6][7][8]

Caption: General mechanism for the synthesis of 6-chloropyridine-3-carbonyl chloride.

Detailed Laboratory Protocol

The following protocol is a robust method for the laboratory-scale synthesis of 6-chloropyridine-3-carbonyl chloride from 6-chloronicotinic acid.

Materials:

-

6-Chloronicotinic acid (100 g)

-

Phosphorous oxychloride (75 mL)

-

Phosphorous pentachloride (144 g)

-

Anhydrous toluene

Procedure:

-

In a suitable reaction vessel, intimately mix 100 g of 6-chloronicotinic acid with 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride.[2]

-

With stirring, slowly heat the reaction mixture in an oil bath to 80 °C over a period of 25 minutes.[2]

-

Increase the oil bath temperature to 125 °C and reflux the solution with stirring for 1 hour.[2]

-

After the reflux period, concentrate the reaction mixture under reduced pressure to remove excess reagents.[2]

-

Add anhydrous toluene to the residue and concentrate again under reduced pressure. A final concentration on a high-vacuum pump will yield 6-chloropyridine-3-carbonyl chloride as a colorless solid.[2]

Key Applications in Synthesis

6-Chloropyridine-3-carbonyl chloride is a highly versatile building block, primarily due to the electrophilic nature of the acyl chloride group, which readily reacts with a wide range of nucleophiles. Its most significant applications are in the agrochemical and pharmaceutical sectors.

Agrochemicals: Precursor to Neonicotinoid Insecticides

This compound is a crucial intermediate in the synthesis of several neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine.[9] These compounds act as agonists on the nicotinic acetylcholine receptors in the central nervous system of insects, leading to paralysis and death.[9] A key synthetic intermediate derived from 6-chloropyridine-3-carbonyl chloride is 2-chloro-5-chloromethylpyridine (CCMP), which is then used to produce insecticides such as Imidacloprid and Acetamiprid.[9][10][11]

Caption: Synthetic pathway from 6-chloropyridine-3-carbonyl chloride to Imidacloprid.

Pharmaceuticals and Organic Synthesis

The reactivity of 6-chloropyridine-3-carbonyl chloride makes it a valuable reagent for introducing the 6-chloropyridin-3-oyl moiety into various molecules. This is particularly useful in drug discovery for creating libraries of compounds for screening. It readily undergoes reactions with amines to form amides, alcohols to form esters, and can participate in Friedel-Crafts acylation reactions.

Analytical Characterization

To ensure the purity and identity of 6-chloropyridine-3-carbonyl chloride, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the chlorine and carbonyl chloride groups will cause these signals to appear downfield.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of 165-170 ppm.[12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the acyl chloride, typically found at a high wavenumber (around 1750-1800 cm⁻¹).[12]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns will likely involve the loss of the chlorine atom and the carbonyl group.[12]

Safety and Handling

6-Chloropyridine-3-carbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

GHS Hazard Classification

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

-

Handling and Storage

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly closed container in a cool, dry place, away from moisture.[13] Acyl chlorides react violently with water.[14][15]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[15][16]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][17]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[13][17]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][17]

Conclusion

6-Chloropyridine-3-carbonyl chloride is a cornerstone reagent for chemists in the agrochemical and pharmaceutical industries. Its straightforward synthesis and high reactivity provide a reliable pathway for the creation of complex and biologically active molecules. A thorough understanding of its chemical properties, reaction mechanisms, and stringent adherence to safety protocols are paramount for its effective and safe utilization in research and development.

References

- Sciencemadness Wiki. (2025, August 3). Acyl chloride.

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- PrepChem.com. (n.d.). Synthesis of this compound.

- Organic Syntheses. (n.d.). Procedure.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.

- Google Patents. (n.d.). US6307053B1 - Process for preparing imidacloprid.

- Google Patents. (n.d.). CN103772354A - Synthesis method of imidacloprid as insecticide.

- Organic Syntheses. (n.d.). Procedure.

- YouTube. (2013, October 29). Reaction with Thionyl Chloride.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1).

- ResearchGate. (2025, August 9). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride....

- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

- PubChem. (n.d.). 3-Chloropyridine.

- Pharmaffiliates. (n.d.). CAS No : 6684-39-5 | Product Name : 6-Chloropyridine-3-sulfonyl Chloride.

- PubChem. (n.d.). 2-Chloronicotinoyl chloride.

- PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.

- MDPI. (n.d.). Thiophene-3-carbonyl Chloride.

Sources

- 1. This compound | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 58757-38-3 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. 58757-38-3 6-Chloropyridine-3-carbonyl chloride AKSci N421 [aksci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 11. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 6-Chloronicotinoyl Chloride from 6-Chloronicotinic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 6-chloronicotinoyl chloride from 6-chloronicotinic acid. The narrative emphasizes mechanistic understanding, practical experimental protocols, and critical safety considerations, reflecting field-proven insights and best practices.

Strategic Importance of this compound

This compound is a pivotal chemical intermediate whose value is underscored by its role in the synthesis of a wide array of high-value molecules. As a bifunctional reagent, featuring both a reactive acyl chloride and a chlorinated pyridine ring, it serves as a versatile building block in medicinal and materials chemistry. Its applications are extensive, most notably in the development of pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[1][2] Furthermore, it is a key precursor for various agrochemicals, where it contributes to the efficacy of modern pesticides and herbicides.[1][2] The synthesis of radioligands such as [³H]imidacloprid and materials like thermally stable polyimides also relies on this crucial intermediate.[3]

The conversion of the relatively stable 6-chloronicotinic acid into the highly reactive this compound is, therefore, a foundational and frequently employed transformation in organic synthesis.

The Chemistry of Acyl Chloride Formation: A Mechanistic Perspective

The conversion of a carboxylic acid to an acyl chloride is a classic and indispensable reaction. The core principle involves the substitution of the hydroxyl (-OH) group of the carboxylic acid, which is a poor leaving group, with a chloride atom. This transformation dramatically increases the electrophilicity of the carbonyl carbon, converting the acid into a highly reactive species amenable to nucleophilic acyl substitution reactions.[4][5]

While several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride, thionyl chloride (SOCl₂) is frequently the reagent of choice for its efficacy and the practical advantages of its byproducts.[4][5]

The Thionyl Chloride Mechanism

The reaction between 6-chloronicotinic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of 6-chloronicotinic acid on the electrophilic sulfur atom of thionyl chloride.[6][7]

-

Formation of a Reactive Intermediate: This initial attack, followed by the loss of a proton and a chloride ion, generates a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[4][7]

-

Nucleophilic Attack by Chloride: The displaced chloride ion (Cl⁻) now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[4][7]

-

Collapse of the Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The intermediate promptly collapses, reforming the carbonyl double bond. This concerted step results in the elimination of the leaving group, which decomposes into the gaseous byproducts sulfur dioxide (SO₂) and hydrochloric acid (HCl).[4][7]

A significant thermodynamic driving force for this reaction is the formation of these gaseous byproducts, which evolve from the reaction mixture, driving the equilibrium toward the product side in accordance with Le Chatelier's principle.

Caption: Reaction mechanism of 6-chloronicotinic acid with thionyl chloride.

Field-Validated Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis of this compound. The protocol is a synthesis of established procedures and incorporates best practices for safety and yield optimization.

Reagents and Equipment

| Item | Specification | Purpose |

| Reactant | 6-Chloronicotinic Acid | Starting Material |

| Reagent | Thionyl Chloride (SOCl₂) | Chlorinating Agent & Solvent |

| Solvent | Anhydrous Toluene | Azeotropic removal of excess SOCl₂ |

| Apparatus | Round-bottom flask, Reflux condenser | Reaction Vessel |

| Heating mantle with magnetic stirrer | Controlled heating and mixing | |

| Dropping funnel (optional) | Controlled reagent addition | |

| Gas trap / Drying tube (CaCl₂) | Prevent moisture ingress, neutralize HCl/SO₂ | |

| Rotary evaporator & Vacuum pump | Solvent/reagent removal |

Step-by-Step Synthesis Procedure

WARNING: This procedure involves highly corrosive and moisture-sensitive chemicals. It must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Reaction Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubbing system (e.g., a bubbler with NaOH solution) or a drying tube. Ensure the system is protected from atmospheric moisture.

-

Charging Reactants: Charge the flask with 6-chloronicotinic acid (e.g., 250 g).[8]

-

Reagent Addition: Under stirring, carefully add an excess of thionyl chloride (e.g., 850 mL).[8] Thionyl chloride often serves as both the reagent and the solvent. The addition should be performed at room temperature. An exotherm may be observed.

-

Expert Insight: For reactions that are sluggish, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of a Vilsmeier intermediate.

-

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 75-80°C) using a heating mantle. Maintain reflux for 2-4 hours. The reaction is complete when the evolution of gaseous byproducts (HCl and SO₂) ceases.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure using a rotary evaporator.

-

Crucial Step: To ensure complete removal of residual thionyl chloride, add a portion of anhydrous toluene to the crude product and evaporate the solvent under reduced pressure.[9] This azeotropic removal is critical for obtaining a pure product. Repeat this step if necessary.

-

-

Purification: The resulting product, this compound, is a low-melting solid.[9] For most applications, the crude material is of sufficient purity. For higher purity, the product can be purified by vacuum distillation (boiling point approx. 75°C at 0.05 mmHg).[8]

Alternative Chlorination Method

An alternative, though less common, method involves the use of phosphorus-based reagents. In one procedure, 6-chloronicotinic acid (100 g) is treated with phosphorus oxychloride (75 mL) and phosphorus pentachloride (144 g).[9] The mixture is heated, and after work-up, yields the desired product.[9] This method is effective but generates phosphorus-based waste streams that can be more challenging to dispose of.

Caption: A typical experimental workflow for the synthesis of this compound.

Data Summary and Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Reaction and Product Data

| Parameter | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | - |

| Molecular Weight | 176.00 g/mol | - |

| Appearance | Colorless to light yellow solid | [9] |

| Melting Point | 48-51 °C | [10] |

| Boiling Point | ~75 °C @ 0.05 mmHg | [8] |

| Purity (Typical) | ≥ 97-98% (GC) | [1] |

Analytical Characterization

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption band, which appears at a characteristically high frequency for an acyl chloride, typically in the range of 1750-1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The proton spectrum will show signals in the aromatic region corresponding to the three protons on the pyridine ring, while the carbon spectrum will show the characteristic carbonyl carbon signal downfield (typically >160 ppm).

-

Gas Chromatography (GC): GC is a common method used to assess the purity of the final product.[1]

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with the reagents and product involved in this synthesis.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water to liberate corrosive and toxic gases (HCl, SO₂).[11][12][13] Contact with skin and eyes causes severe burns.[12]

-

Handling: Must be handled in a chemical fume hood at all times.[14] Never allow contact with water or moisture.[11] Use under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

-

This compound:

-

Hazards: A corrosive solid (GHS05) that causes severe skin burns and serious eye damage (H314).[3] It is moisture-sensitive and will hydrolyze back to 6-chloronicotinic acid and HCl.

-

Handling: Avoid creating dust. Wear appropriate PPE to prevent any skin or eye contact.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[12][13]

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber or neoprene) are required. Inspect gloves before use.[13][14]

-

Respiratory Protection: Use in a well-ventilated fume hood is sufficient for engineering controls. If there is a risk of exposure, a respirator with appropriate cartridges (e.g., type P3) must be used.

-

-

Storage and Waste Disposal:

-

Store all reagents and the final product in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible substances like water, bases, and alcohols.[11][14]

-

All contaminated materials and chemical waste must be disposed of as hazardous waste according to local and institutional regulations.[14] Carefully quench any residual reactive material before disposal.

-

Conclusion

The synthesis of this compound from 6-chloronicotinic acid using thionyl chloride is a highly efficient and fundamental transformation. Its success hinges on a solid understanding of the reaction mechanism, strict adherence to anhydrous conditions, and an unwavering commitment to safety. By mastering this procedure, researchers and developers gain access to a versatile chemical building block, enabling innovation in the critical fields of drug discovery, agrochemicals, and materials science.

References

- PrepChem. (n.d.). Synthesis of this compound.

- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.

- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.

- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides).

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 6-氯烟酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound 97 66608-11-5 [sigmaaldrich.com]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.com [fishersci.com]

- 13. bionium.miami.edu [bionium.miami.edu]

- 14. drexel.edu [drexel.edu]

physical and chemical properties of 6-Chloronicotinoyl chloride

An In-depth Technical Guide to 6-Chloronicotinoyl Chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 58757-38-3, 66608-11-5), a pivotal reagent in modern synthetic chemistry. We will delve into its core physical and chemical properties, explore validated synthetic protocols, and discuss its reactivity profile. The document highlights its critical role as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, application, and characterization of this highly reactive intermediate.

Compound Identification and Core Physicochemical Properties

This compound, also known as 6-chloropyridine-3-carbonyl chloride, is a bifunctional organic compound featuring a pyridine ring substituted with chlorine atoms at positions 3 (as part of the acyl chloride) and 6.[1][2][3] This specific arrangement of functional groups dictates its high reactivity and utility as a synthetic intermediate.

The presence of the acyl chloride group makes the molecule an excellent electrophile, primed for nucleophilic acyl substitution. Simultaneously, the chlorine atom on the pyridine ring provides a secondary site for modification, albeit one that is less reactive than the acyl chloride. This dual reactivity is fundamental to its role in constructing complex molecular architectures.

Key Identifiers

| Identifier | Value |

| IUPAC Name | 6-chloropyridine-3-carbonyl chloride[2][3] |

| Synonyms | 6-Chloronicotinyl chloride[4] |

| CAS Number | 58757-38-3, 66608-11-5[1][3] |

| Molecular Formula | C₆H₃Cl₂NO[1][3] |

| Molecular Weight | 176.00 g/mol [1][3] |

| InChI Key | FMEBIWNKYZUWFV-UHFFFAOYSA-N[2] |

Physical Properties

The physical state of this compound—a low-melting solid—makes it relatively straightforward to handle in a laboratory setting compared to liquid acid chlorides, though its reactivity demands stringent handling protocols.

| Property | Value |

| Appearance | Off-white to yellow crystalline powder/solid[1] |

| Melting Point | 48-51 °C (literature)[5] |

| Boiling Point | 84-85 °C @ 3 mmHg |

| Solubility | Soluble in common organic solvents; insoluble in water. |

| Water Reactivity | Reacts violently with water [6][7] |

Chemical Profile: Reactivity, Stability, and Handling

The utility of this compound stems directly from its high reactivity, which also necessitates specific storage and handling procedures.

Reactivity Profile

The compound's chemistry is dominated by the acyl chloride functional group. This group is a powerful acylating agent, readily undergoing nucleophilic attack by a wide range of nucleophiles.

-

Acylation of Amines and Alcohols: This is the most common application. It reacts rapidly with primary and secondary amines to form stable amide bonds and with alcohols to form esters. This reaction is the cornerstone of its use in synthesizing active pharmaceutical ingredients (APIs) and pesticides.[1][8]

-

Hydrolysis: The compound is extremely sensitive to moisture and reacts violently with water .[6][7] This exothermic reaction hydrolyzes the acyl chloride to 6-chloronicotinic acid and produces corrosive hydrogen chloride (HCl) gas. This reactivity underscores the critical need for anhydrous conditions during storage and use.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic systems under Lewis acid catalysis, though this is less common than its use with heteroatom nucleophiles.

Stability and Storage

Due to its moisture sensitivity, long-term stability requires stringent environmental control.

-

Storage Conditions: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[6][9] It should be kept in a cool, dry, and well-ventilated area, with a recommended storage temperature of 0-8 °C to minimize decomposition.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and, most importantly, water/moisture.[6][7]

Synthesis and Manufacturing Workflow

This compound is typically synthesized from its corresponding carboxylic acid, 6-chloronicotinic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic chemistry, most commonly achieved using a chlorinating agent.

Common Synthesis Route

The reaction involves treating 6-chloronicotinic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or a mixture of phosphorus-based reagents.[10][11] The choice of reagent can depend on the desired scale and purification strategy. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying product workup.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and serves as an illustrative example.[10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 100 g of 6-chloronicotinic acid.

-

Reagent Addition: Under a nitrogen atmosphere, carefully add 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride. The mixture will be a slurry.

-

Heating: Begin stirring and slowly heat the reaction mixture in an oil bath to 80 °C over approximately 25 minutes.

-

Reflux: Once the initial reaction subsides, increase the bath temperature to 125 °C and maintain a steady reflux for 1 hour. The reaction should become a clear solution.

-

Solvent Removal: After cooling, concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.

-

Azeotropic Removal: Add anhydrous toluene to the residue and concentrate again under reduced pressure. This step is crucial to azeotropically remove any remaining traces of phosphorus reagents.

-

Isolation: The resulting colorless solid is the desired product, this compound. Purity can be assessed by GC or ¹H NMR.

Core Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility lies in its ability to efficiently "click" onto other molecules to build more complex and functional compounds.[1]

-

Pharmaceutical Synthesis: The compound is a frequently cited building block in medicinal chemistry. It is instrumental in synthesizing molecules for anti-cancer and anti-inflammatory research programs.[1][2] Its ability to form robust amide linkages is key to connecting different pharmacophores. It has been used to synthesize radiolabeled ligands, such as [³H]acetamiprid, for studying receptor binding.[8][12]

-

Agrochemicals: This is arguably one of its most significant applications. This compound is a crucial precursor for the synthesis of neonicotinoid insecticides.[13][14][15] Neonicotinoids are a major class of insecticides that act on the central nervous system of insects.[14] The 6-chloro-3-pyridinylmethyl moiety, directly derived from this reagent, is the core pharmacophore for many compounds in this class, including imidacloprid and acetamiprid.

-

Material Science: In polymer chemistry, it serves as a monomer or cross-linking agent for creating high-performance polymers, such as polyamides and polyureas, with enhanced thermal stability and durability.[1][2]

Analytical Characterization

Rigorous analytical control is essential to verify the purity and identity of this compound before its use in synthesis.

-

Gas Chromatography (GC): Typically used to determine purity, with commercial grades often specified at ≥97% or ≥98%.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion cluster due to the two chlorine isotopes. Key fragments often observed include the loss of a chlorine radical (M-35) and the chloropyridyl cation.[3]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band characteristic of the acyl chloride C=O stretch, typically found at a high wavenumber (approx. 1750-1800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will display three signals in the aromatic region, corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic for the 2,5-disubstitution pattern.

-

¹³C NMR: The carbon spectrum will show six distinct signals, including the characteristic downfield signal of the carbonyl carbon from the acyl chloride.

-

Safety and Hazard Management

The high reactivity of this compound mandates strict adherence to safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage.[3]

GHS Hazard Information

| Category | Information |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger [3] |

| Hazard Statement | H314: Causes severe skin burns and eye damage[3] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to control exposure to dust and corrosive vapors (especially HCl gas released upon contact with moisture).[6] Eyewash stations and safety showers must be readily accessible.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for integrity before use.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

-

-

Spill Management: In case of a spill, evacuate the area. Do not use water. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up carefully, and place it in a sealed container for hazardous waste disposal.[6]

References

- ChemBK. (2024, April 9). This compound.

- PrepChem.com. (n.d.). Synthesis of this compound.

- J&K Scientific. (n.d.). This compound | 58757-38-3.

- Chemcasts. (n.d.). This compound (CAS 58757-38-3) – Thermophysical Properties.

- González-Gutiérrez, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society, 68(3), 5901-5903.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Latli, B., & Casida, J. E. (1996). [6-chloro-3-pyridylmethyl-3H] neonicotinoids as high-affinity radioligands for the nicotinic acetylcholine receptor: Preparation using NaB3H4 and LiB3H4. Journal of Labelled Compounds & Radiopharmaceuticals, 38(11), 971-978.

- Fisher Scientific. (2024, February 11). SAFETY DATA SHEET: this compound.

- Mol-Instincts. (n.d.). GHS 11 (Rev.11) SDS for CAS: 58757-38-3 Name: this compound.

- El-Seedi, H. R., et al. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 26(15), 4479.

- ResearchGate. (2023). (PDF) SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. This compound 97 66608-11-5 [sigmaaldrich.com]

- 9. fishersci.it [fishersci.it]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 6-氯烟酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES | Journal of the Chilean Chemical Society [jcchems.com]

A Comprehensive Technical Guide to 6-Chloronicotinoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloronicotinoyl chloride, also known by its IUPAC name 6-chloropyridine-3-carbonyl chloride, is a highly reactive and versatile chemical intermediate. Its importance in the fields of medicinal chemistry and agrochemical synthesis cannot be overstated. The presence of both a reactive acyl chloride group and an electron-deficient chloropyridine ring makes it an ideal building block for introducing the 6-chloropyridinyl moiety into a wide range of molecular scaffolds.[1][2] This guide provides an in-depth exploration of its chemical identity, synthesis, mechanistic reactivity, key applications, and safe handling protocols, tailored for professionals in chemical research and development.

Part 1: Chemical Identity and Physicochemical Properties

Proper identification is critical for ensuring the correct use and safe handling of this reagent. It is primarily known by its chemical names rather than specific trade names.

Synonyms and Identifiers

-

IUPAC Name: 6-chloropyridine-3-carbonyl chloride[3]

-

Common Synonyms: this compound, 6-Chloro-3-pyridinecarbonyl chloride, 2-Chloro-5-pyridinecarbonyl chloride, 6-Chloronicotinic acid chloride[3][4]

-

CAS Numbers: 58757-38-3, 66608-11-5[3]

-

Molecular Formula: C₆H₃Cl₂NO[3]

-

InChI Key: FMEBIWNKYZUWFV-UHFFFAOYSA-N[5]

Physicochemical Data

The properties of this compound make it suitable for a variety of organic synthesis conditions, though its reactivity with water necessitates anhydrous handling.

| Property | Value | Source(s) |

| Molecular Weight | 176.00 g/mol | |

| Appearance | Off-white to yellow crystalline powder/solid | [1][2] |

| Melting Point | 48-51 °C (lit.) | [5] |

| Boiling Point | 84-85 °C at 3 mmHg | [6] |

| Purity | Typically ≥ 97% | [5] |

| Solubility | Reacts with water; Soluble in organic solvents like toluene and dioxane | [7][8] |

Part 2: Synthesis and Mechanism

The primary and most common route to this compound is the chlorination of its corresponding carboxylic acid, 6-chloronicotinic acid. This conversion is a cornerstone reaction in organic synthesis, transforming a relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for nucleophilic attack. The choice of chlorinating agent is critical and influences the reaction conditions.

Key Synthetic Pathways

Two principal methods are employed for this synthesis:

-

Reaction with Thionyl Chloride (SOCl₂): This is a widely used and efficient method for preparing acyl chlorides.[6]

-

Reaction with Phosphorus Pentachloride (PCl₅) and Phosphorous Oxychloride (POCl₃): This combination serves as a powerful chlorinating system for this transformation.[1]

The underlying principle for both methods is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Reaction Mechanism: Chlorination with Thionyl Chloride

The reaction between 6-chloronicotinic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The process ensures high conversion due to the formation of gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.

Caption: Mechanism of this compound Synthesis.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. This compound is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.[9][10]

-

Excess Reagent/Solvent: Thionyl chloride can be used in excess or as a solvent to drive the reaction forward.[6] Alternatively, an inert solvent like toluene is used when other chlorinating agents are employed.[1]

-

Removal of Byproducts: The byproducts, sulfur dioxide and hydrogen chloride, are gases, which naturally exit the reaction mixture. This application of Le Chatelier's principle makes the reaction effectively irreversible and high-yielding.

Part 3: Chemical Reactivity and Applications

The high reactivity of this compound stems from the electron-deficient nature of the carbonyl carbon. This deficiency is amplified by the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it a potent electrophile.[11]

Caption: Nucleophilic Acyl Substitution Reactions.

This reactivity profile makes it a crucial intermediate in the synthesis of numerous commercial products, particularly in the agrochemical sector.

Application in Agrochemicals: Synthesis of Neonicotinoids

This compound is a key precursor for the synthesis of the chloropyridinylmethyl pharmacophore, which is central to the activity of major neonicotinoid insecticides like Imidacloprid and Acetamiprid.[12][13] These compounds act as agonists on the nicotinic acetylcholine receptors in the insect central nervous system, leading to paralysis and death.[12]

The synthesis of these insecticides does not typically use this compound directly to form the final product. Instead, the related compound, 2-chloro-5-chloromethylpyridine (CCMP), which is derived from precursors like 6-chloronicotinic acid, is the key intermediate that couples with the amine portion of the molecule.[14][15] However, the fundamental chemistry is rooted in the reactivity of the chloropyridine system for which this compound is a primary building block. For instance, it can be used to synthesize radiolabeled versions of Imidacloprid and Acetamiprid for research purposes.[5]

Application in Pharmaceuticals and Material Science

Beyond agrochemicals, this compound serves as a building block in:

-

Pharmaceuticals: It is used in the development of anti-inflammatory and anti-cancer drugs, where the chloropyridine moiety can be a key structural element for biological activity.[2][4]

-

Material Science: The compound is employed in the synthesis of advanced polymers, such as thermally stable polyamides and polyimides, imparting desirable properties like durability and resistance.[4][5]

Part 4: Experimental Protocol: Synthesis from 6-Chloronicotinic Acid

This protocol is a self-validating system, designed for clarity and reproducibility. The causality for each step is explained to ensure a deep understanding of the process.

Objective: To synthesize this compound from 6-chloronicotinic acid using thionyl chloride.

Materials:

-

6-chloronicotinic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (3-4 equivalents)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Step-by-Step Methodology:

-

Reactor Setup (Self-Validation: Containment of hazardous materials):

-

Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet tube connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Causality: The reaction releases toxic and corrosive gases. A closed system with a trap is essential for operator safety and environmental protection. All glassware must be oven-dried to prevent hydrolysis of the product and reagent.

-

-

Charging the Reactor (Self-Validation: Accurate stoichiometry):

-

To the flask, add 6-chloronicotinic acid (e.g., 25.0 g).

-

Under a fume hood, carefully add thionyl chloride (e.g., 85 mL). Thionyl chloride can serve as both the reagent and the solvent.[6]

-

Causality: Using an excess of the liquid thionyl chloride ensures the reaction goes to completion and provides a medium for the reaction.

-

-

Reaction Execution (Self-Validation: Controlled reaction kinetics):

-

Begin stirring the mixture.

-

Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle.

-

Maintain reflux for 2-4 hours. The reaction is complete when the evolution of gas ceases.

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction proceeds at a constant, controlled temperature without loss of solvent/reagent. The cessation of gas evolution is a reliable visual cue for reaction completion.

-

-

Work-up and Isolation (Self-Validation: Purity of the final product):

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The distillation apparatus should be protected from atmospheric moisture.

-

To ensure complete removal of SOCl₂, anhydrous toluene can be added to the crude product and then co-evaporated.[1]

-

The resulting residue is the crude this compound, which solidifies upon cooling.

-

Causality: Removal of excess reagent is crucial for obtaining a pure product. Toluene forms an azeotrope with residual thionyl chloride, facilitating its complete removal.

-

-

Purification and Storage (Self-Validation: Long-term stability):

-

The product is often of sufficient purity for subsequent steps. If further purification is needed, vacuum distillation can be performed.[6]

-

Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition.[9]

-

Causality: Due to its moisture sensitivity, proper storage is paramount to maintain the integrity and reactivity of the acyl chloride for future use.

-

Part 5: Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Classification: Causes severe skin burns and eye damage (H314).[5][16] Reacts violently with water.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5][9]

-

Handling: Use only in a dry, inert atmosphere. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from water and moisture.[9][17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[16][18]

-

Spills: In case of a spill, do not use water. Sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Conclusion

This compound is a pivotal reagent whose high electrophilicity and bifunctional nature are exploited in the synthesis of high-value products in agrochemistry, pharmaceuticals, and materials science. A thorough understanding of its synthesis, which relies on the fundamental principles of nucleophilic acyl substitution, and its reactivity profile is essential for any researcher aiming to leverage this potent building block. By adhering to rigorous experimental protocols and stringent safety measures, scientists can effectively and safely utilize this compound to drive innovation in chemical synthesis and drug development.

References

- PrepChem.com. Synthesis of this compound. [Link]

- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

- ChemistryStudent. Acyl Chlorides (A-Level). [Link]

- Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]

- J&K Scientific. This compound | 58757-38-3. [Link]

- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

- Chemguide.

- GHS-SDS.com. GHS 11 (Rev.11) SDS Word 下载CAS: 58757-38-3 Name: this compound. [Link]

- Google Patents. US6307053B1 - Process for preparing imidacloprid.

- PubMed. Total synthesis of 13C2,15N-imidacloprid with three stable isotopes in the pyridine ring. [Link]

- PrepChem.com. Synthesis of 6-chloro-nicotinic acid N-methylamide. [Link]

- Google Patents.

- PubMed Central. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. [Link]

- Google Patents.

- PubChem. This compound. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. 6-クロロニコチノイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.it [fishersci.it]

- 10. fishersci.com [fishersci.com]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound 97 66608-11-5 [sigmaaldrich.com]

- 14. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 15. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 58757-38-3 Name: this compound [xixisys.com]

An In-depth Technical Guide to the Safe Handling and Application of 6-Chloronicotinoyl Chloride

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 6-Chloronicotinoyl chloride (C6H3Cl2NO), a highly reactive and valuable intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental principles and causality behind each recommendation, ensuring a culture of safety and experimental success.

Understanding the Core Reactivity and Hazard Profile